molecular formula C8H10O2 B14494123 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one CAS No. 63449-05-8

2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one

Cat. No.: B14494123
CAS No.: 63449-05-8
M. Wt: 138.16 g/mol
InChI Key: AENGNRUUPPMRNS-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-oxabicyclo[410]hept-4-en-3-one is a bicyclic organic compound that features a unique oxabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its ability to produce the desired bicyclic structure with high stereoselectivity. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of ethers or esters.

Scientific Research Applications

2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one involves its interaction with specific molecular targets. The compound can undergo cationic polymerization, forming crosslinked insoluble thermosets . This process is initiated by thermolatent photoinitiators, which activate the compound under specific conditions, leading to the formation of a stable polymer network.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-Epoxycyclohexyl)ethyltrimethoxysilane
  • 3-(2-Trimethoxysilylethyl)cyclohexene oxide
  • β-Ionone-5,6-epoxide

Uniqueness

2,2-Dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

63449-05-8

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

2,2-dimethyl-7-oxabicyclo[4.1.0]hept-4-en-3-one

InChI

InChI=1S/C8H10O2/c1-8(2)6(9)4-3-5-7(8)10-5/h3-5,7H,1-2H3

InChI Key

AENGNRUUPPMRNS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C(O2)C=CC1=O)C

Origin of Product

United States

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